TG100435 -

TG100435

Catalog Number: EVT-287461
CAS Number:
Molecular Formula: C26H25Cl2N5O
Molecular Weight: 494.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
Source and Classification

TG100435 was developed by Targacept, Inc., a biopharmaceutical company focused on discovering and developing novel therapeutics based on its proprietary drug discovery platform. The compound falls under the category of small molecules designed to interact specifically with chemokine receptors, particularly CCR2. This classification is critical as it highlights its mechanism of action and therapeutic potential in treating conditions associated with chronic inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of TG100435 involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the preparation of a suitable precursor compound, which undergoes multiple reactions to achieve the desired molecular structure.

  1. Initial Reactions: The synthesis often starts with halogenation or alkylation reactions to introduce reactive groups onto a core structure.
  2. Formation of Key Intermediates: Subsequent steps may involve condensation reactions that form crucial intermediates necessary for constructing the final product.
  3. Final Steps: The final stages usually involve purification techniques such as chromatography to isolate TG100435 from by-products.

Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are typically documented in synthetic protocols published in scientific literature.

Molecular Structure Analysis

Structure and Data

TG100435 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C14_{14}H15_{15}N2_{2}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 259.28 g/mol.
  • Structural Features: The compound contains an aromatic ring system, which is essential for its interaction with the CCR2 receptor.

The three-dimensional conformation of TG100435 can be analyzed using computational chemistry tools and crystallography data, providing insights into its binding affinity and specificity towards the target receptor.

Chemical Reactions Analysis

Reactions and Technical Details

TG100435 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction type is often employed during the synthesis to replace halogens with nucleophiles.
  2. Coupling Reactions: These are crucial for forming complex structures within the molecule, often involving coupling agents to facilitate the reaction between two fragments.
  3. Deprotection Steps: If protective groups are used during synthesis to prevent unwanted reactions, subsequent deprotection steps are necessary to yield the final active compound.

These reactions must be optimized for yield and purity to ensure that TG100435 can be studied effectively for its biological properties.

Mechanism of Action

Process and Data

TG100435 acts primarily as an antagonist at the CCR2 receptor. By binding to this receptor, it inhibits the signaling pathways that lead to inflammation and immune cell recruitment.

  • Binding Affinity: Experimental data suggest that TG100435 exhibits high binding affinity for CCR2, which is critical for its effectiveness as an antagonist.
  • Biological Impact: By blocking CCR2 activation, TG100435 may reduce inflammatory responses in various disease models, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or multiple sclerosis.

The detailed mechanism involves competitive inhibition where TG100435 competes with natural ligands (like chemokines) for receptor binding.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TG100435 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability under various pH conditions can influence its pharmacokinetics and bioavailability.
  • Melting Point: Specific melting point data would be available from experimental characterization but is generally indicative of purity.

Understanding these properties is essential for formulating TG100435 into usable drug forms for clinical applications.

Applications

Scientific Uses

TG100435 has potential applications in several areas of research:

  1. Inflammatory Disease Models: It is being studied for its ability to modulate immune responses in preclinical models of diseases characterized by excessive inflammation.
  2. Cancer Research: Due to its role in immune modulation, TG100435 may also have applications in cancer therapy, particularly in enhancing anti-tumor immunity.
  3. Drug Development: As a lead compound, it serves as a basis for further chemical modifications aimed at improving efficacy and reducing side effects.
Historical Development and Rationale for TG100435 Synthesis

TG100435 emerged in the mid-2000s as part of a strategic drug discovery initiative to develop multitargeted tyrosine kinase inhibitors with optimized pharmacokinetic profiles. Designed by TargeGen, Inc. (San Diego, CA), this compound was engineered to address several pharmacological challenges observed in early-generation kinase inhibitors, including limited oral bioavailability and narrow target specificity. The molecular architecture of TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) incorporates strategic elements to enhance target binding and metabolic stability [5] .

The benzo[1,2,4]triazine core structure serves as a privileged scaffold for kinase inhibition, providing a rigid planar structure that facilitates interaction with the ATP-binding pocket of tyrosine kinases. The 2,6-dichlorophenyl moiety at the 7-position was incorporated to exploit hydrophobic regions adjacent to the ATP binding site, while the 4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine side chain was designed to extend into solvent-accessible regions, providing opportunities for target engagement versatility. This deliberate molecular design enabled TG100435 to achieve its signature multi-kinase inhibition profile .

The development of TG100435 was specifically motivated by the therapeutic limitations of single-target kinase inhibitors, which often face clinical resistance through compensatory pathway activation. By simultaneously inhibiting multiple kinases involved in oncogenic signaling—particularly Src family kinases and Eph receptors—TG100435 represented a rational approach to overcoming the adaptive resistance mechanisms that plague molecularly-targeted cancer therapies. The compound's design also anticipated the importance of oral administration for chronic therapy, with medicinal chemists optimizing the structure for gastrointestinal absorption and metabolic stability [5] [6].

A particularly innovative aspect of TG100435's development was its intentional design as a prodrug precursor. Researchers discovered that the molecule undergoes efficient enzymatic transformation to its N-oxide metabolite, TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which demonstrates 2-9 times greater potency against key kinase targets. This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs), with cytochrome P450 reductase facilitating the reverse conversion from N-oxide back to parent compound, creating a metabolic cycle that extends the therapeutic window [2].

Table 1: Kinase Inhibition Profile of TG100435

Target KinaseInhibition Constant (Ki)Biological Significance
Src13 nMRegulates cell proliferation, survival, and migration
Lyn21 nMModulates immune cell signaling and oncogenic pathways
Abl34 nMKey driver in CML pathogenesis
Yes28 nMInfluences cell adhesion and transformation
Lck64 nMCritical for T-cell activation and signaling
EphB442 nMAngiogenesis regulation and tumor vascularization

TG100435 exhibits favorable pharmacokinetic properties that validated its design rationale. Preclinical studies demonstrated systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg in mouse, rat, and dog models, respectively, with oral bioavailability of 74% in mice. While bioavailability decreased in larger species (23% in rats, 11% in dogs), these parameters represented significant improvements over earlier kinase inhibitors and supported its development as an oral therapeutic candidate. The compound's metabolic stability was attributed to strategic structural features that minimized first-pass metabolism while maintaining sufficient solubility for absorption [2] .

Properties

Product Name

TG100435

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

TG100435; TG 100435; TG100435 .

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.